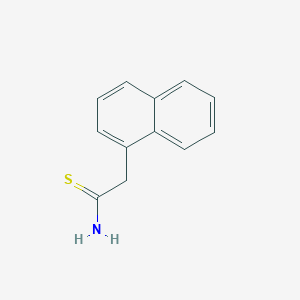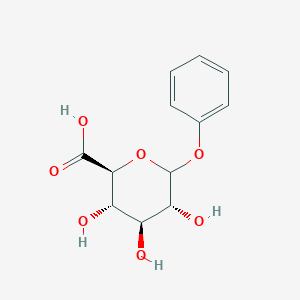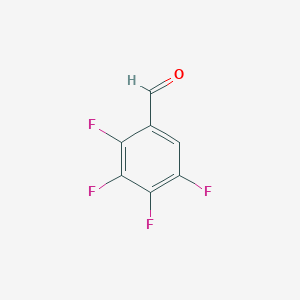![molecular formula C18H18B2N12 B099524 2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene CAS No. 16243-58-6](/img/structure/B99524.png)
2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene is a chemical compound with the molecular formula C18H18B2N12 and a molecular weight of 424 g/mol. This compound is known for its unique structure, which includes boron atoms coordinated with pyrazolate ligands. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene typically involves the reaction of boron precursors with pyrazole ligands under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the proper formation of the compound. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the final product.
Analyse Chemischer Reaktionen
2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: The pyrazolate ligands can be substituted with other ligands, leading to the formation of new boron complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other boron-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes
Wirkmechanismus
The mechanism of action of 2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene involves its ability to coordinate with various molecules through its boron and pyrazolate ligands. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene include other boron-pyrazolate complexes and boron-containing compounds with different ligands. These compounds may have similar chemical properties but differ in their reactivity, stability, and applications. The uniqueness of this compound lies in its specific ligand coordination and the resulting chemical behavior .
Eigenschaften
CAS-Nummer |
16243-58-6 |
|---|---|
Molekularformel |
C18H18B2N12 |
Molekulargewicht |
424 g/mol |
IUPAC-Name |
2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C18H18B2N12/c1-7-21-25(11-1)19(26-12-2-8-22-26)29-15-5-17-31(29)20(27-13-3-9-23-27,28-14-4-10-24-28)32-18-6-16-30(19)32/h1-18H |
InChI-Schlüssel |
RDGTWIZRTUHWQW-UHFFFAOYSA-N |
SMILES |
[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(N4C=CC=N4)N5C=CC=N5)(N6C=CC=N6)N7C=CC=N7 |
Kanonische SMILES |
[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(N4C=CC=N4)N5C=CC=N5)(N6C=CC=N6)N7C=CC=N7 |
Key on ui other cas no. |
16243-58-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyloctahydro-1H-cyclopenta[b]pyridin-4-ol](/img/structure/B99444.png)


![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)





![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)



